Dimethyl-d6 phthalate

Overview

Description

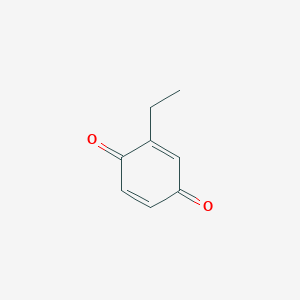

Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .

Synthesis Analysis

The synthesis of this compound involves the use of CD3OD . The yield of this compound was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .Molecular Structure Analysis

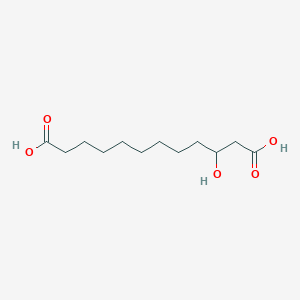

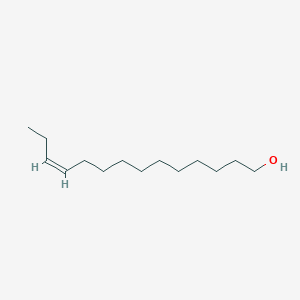

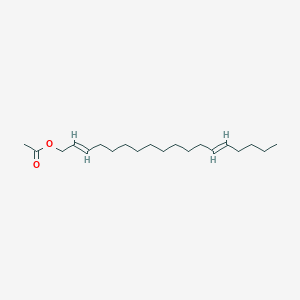

The molecular formula of this compound is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string isInChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 . Chemical Reactions Analysis

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .Physical And Chemical Properties Analysis

This compound has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .Scientific Research Applications

Interaction with Trypsin

Dimethyl phthalate (DMP) has been studied for its interaction with trypsin, an enzyme in the human body. Research has indicated that DMP forms a complex with trypsin, driven primarily by hydrophobic interactions, leading to conformational changes in trypsin. This interaction inhibits trypsin activity and is significant in understanding the toxicological effects of DMP (Wang, Zhang, & Wang, 2015).

Electrocoagulation Treatment

DMP has been treated using electrocoagulation with stainless steel electrodes. This method achieved complete destruction of DMP, even at high initial concentrations, indicating its effectiveness in treating DMP contamination (Kabdaşlı et al., 2009).

Biodegradation by Bacillus thuringiensis

The biodegradation of DMP by Bacillus thuringiensis, an aerobic bacterium, has been documented. This bacterium can degrade DMP under aerobic conditions, making it a potential candidate for commercial-scale bioremediation of DMP contamination (Surhio et al., 2014).

Anaerobic/Anoxic/Oxic System Degradation

Studies have explored the degradation behavior of DMP in anaerobic/anoxic/oxic (AAO) treatment systems. These findings are significant for understanding the fate of DMP in wastewater treatment processes (Zhang et al., 2016).

Aquatic Food Web Distribution

Research on DMP in marine aquatic food webs reveals its distribution and comparison to polychlorinated biphenyls (PCBs). This information is crucial for understanding the environmental impact and bioaccumulation of DMP in aquatic ecosystems (Mackintosh et al., 2004).

Soil Remediation

The effectiveness of persulfate at ambient temperature in degrading DMP in soil slurries has been evaluated. This study provides practical knowledge for treating DMP-contaminated soil and groundwater (Wang, Deng, & Yang, 2014).

Impact on Bacterial Communities

DMP's impact on bacterial communities and functions in black soils has been studied, showing that it alters the metabolic activity and functional diversity of soil microbes. This research is important for understanding the ecological consequences of DMP pollution (Wang et al., 2015).

Mechanism of Action

Target of Action

Dimethyl-d6 phthalate (DMP) is an organic compound and a phthalate ester . Phthalates are endocrine-disrupting chemicals (EDs) that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system . Therefore, the primary targets of DMP are the endocrine system and the nervous system .

Mode of Action

DMP interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including DMP, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The metabolic pathways involved in degradation are proposed and identified through intermediates produced during the degradation process . The degradation pathway for DMP was proposed using three cyanobacterial species .

Pharmacokinetics

It is known that dmp is a colorless and oily liquid that is soluble in organic solvents but only poorly soluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMP. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties . For example, the removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant . On the other hand, the breakdown of DMP by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .

Safety and Hazards

Future Directions

Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .

Relevant Papers Several papers have been published on the topic of this compound. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .

Biochemical Analysis

Biochemical Properties

Dimethyl-d6 phthalate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system, affecting reproductive health and physical development

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that human skin is the least permeable of the used skin models, and that surfactants lead to a significant increase of this compound permeability through all skin models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been associated with altered thyroid, progesterone, and estrogen activity in pregnant women as well as nonpregnant adults and children .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is known to accelerate nitrogen and carbon metabolism by altering signal pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues

properties

IUPAC Name |

bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85448-30-2 | |

| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.